molecular formula C10H7BrN2O2 B11855841 5-Amino-7-bromoisoquinoline-1-carboxylic acid

5-Amino-7-bromoisoquinoline-1-carboxylic acid

Cat. No.: B11855841
M. Wt: 267.08 g/mol
InChI Key: SXDUURHSZNJHLZ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-7-bromoisoquinoline-1-carboxylic acid typically involves the bromination of isoquinoline derivatives followed by amination and carboxylation reactions. The specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination and amination processes, utilizing efficient and cost-effective methods to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

5-Amino-7-bromoisoquinoline-1-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted isoquinoline derivatives, which can have different functional groups replacing the bromine atom or modifying the amino and carboxylic acid groups .

Scientific Research Applications

5-Amino-7-bromoisoquinoline-1-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Amino-7-bromoisoquinoline-1-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and influencing various biochemical pathways. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Amino-7-bromoisoquinoline-1-carboxylic acid is unique due to the presence of both the amino and bromine groups, which confer distinct chemical properties and reactivity. These functional groups enable a wide range of chemical modifications and applications, making the compound versatile for various research and industrial purposes .

Properties

Molecular Formula

C10H7BrN2O2

Molecular Weight

267.08 g/mol

IUPAC Name

5-amino-7-bromoisoquinoline-1-carboxylic acid

InChI

InChI=1S/C10H7BrN2O2/c11-5-3-7-6(8(12)4-5)1-2-13-9(7)10(14)15/h1-4H,12H2,(H,14,15)

InChI Key

SXDUURHSZNJHLZ-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(C2=C1C(=CC(=C2)Br)N)C(=O)O

Origin of Product

United States

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